Cas no 2172281-91-1 (2-{4-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanoyl-2-oxopiperazin-1-yl}acetic acid)

2-{4-4-({(9H-Fluoren-9-yl)methoxycarbonyl}amino)pentanoyl-2-oxopiperazin-1-yl}essigsäure ist eine geschützte Aminosäure-Derivat, das häufig in der Peptidsynthese eingesetzt wird. Die Verbindung zeichnet sich durch die Fmoc-Schutzgruppe (9-Fluorenylmethoxycarbonyl) aus, die eine selektive Deprotection unter basischen Bedingungen ermöglicht. Die 2-Oxopiperazin-Einheit verleiht dem Molekül eine erhöhte Stabilität und verbessert seine Löslichkeit in organischen Lösungsmitteln. Diese Eigenschaften machen die Verbindung besonders nützlich für die Festphasen-Peptidsynthese (SPPS), wo präzise Kontrolle über die Reaktionssequenz erforderlich ist. Die Carbonsäure-Funktionalität ermöglicht zudem eine einfache Kupplung mit Aminogruppen unter Verwendung gängiger Aktivierungsreagenzien. Die hohe Reinheit und Reproduzierbarkeit des Produkts unterstützt zuverlässige Syntheseergebnisse in der Forschung.
2-{4-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanoyl-2-oxopiperazin-1-yl}acetic acid structure
2172281-91-1 structure
Product Name:2-{4-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanoyl-2-oxopiperazin-1-yl}acetic acid
CAS-Nr.:2172281-91-1
MF:C26H29N3O6
MW:479.524966955185
CID:6571101
PubChem ID:165577379
Update Time:2025-11-01

2-{4-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanoyl-2-oxopiperazin-1-yl}acetic acid Chemische und physikalische Eigenschaften

Namen und Kennungen

    • 2-{4-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanoyl-2-oxopiperazin-1-yl}acetic acid
    • EN300-1536511
    • 2-{4-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanoyl]-2-oxopiperazin-1-yl}acetic acid
    • 2172281-91-1
    • Inchi: 1S/C26H29N3O6/c1-17(10-11-23(30)28-12-13-29(15-25(32)33)24(31)14-28)27-26(34)35-16-22-20-8-4-2-6-18(20)19-7-3-5-9-21(19)22/h2-9,17,22H,10-16H2,1H3,(H,27,34)(H,32,33)
    • InChI-Schlüssel: DUIBRVDZHBQZQN-UHFFFAOYSA-N
    • Lächelt: O(C(NC(C)CCC(N1CC(N(CC(=O)O)CC1)=O)=O)=O)CC1C2C=CC=CC=2C2=CC=CC=C12

Berechnete Eigenschaften

  • Genaue Masse: 479.20563565g/mol
  • Monoisotopenmasse: 479.20563565g/mol
  • Isotopenatomanzahl: 0
  • Anzahl der Spender von Wasserstoffbindungen: 2
  • Anzahl der Akzeptoren für Wasserstoffbindungen: 6
  • Schwere Atomanzahl: 35
  • Anzahl drehbarer Bindungen: 9
  • Komplexität: 782
  • Anzahl kovalent gebundener Einheiten: 1
  • Definierte Atom-Stereozentrenzahl: 0
  • Undefined Atom Stereocenter Count: 1
  • Definierter Bond-Stereozentrenzahl: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.2
  • Topologische Polaroberfläche: 116Ų

2-{4-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanoyl-2-oxopiperazin-1-yl}acetic acid Preismehr >>

Verwandte Kategorien No. Product Name Cas No. Reinheit Spezifikation Preis Aktualisierungszeit Untersuchung
Enamine
EN300-1536511-50mg
2-{4-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanoyl]-2-oxopiperazin-1-yl}acetic acid
2172281-91-1
50mg
$2829.0 2023-09-26
Enamine
EN300-1536511-100mg
2-{4-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanoyl]-2-oxopiperazin-1-yl}acetic acid
2172281-91-1
100mg
$2963.0 2023-09-26
Enamine
EN300-1536511-250mg
2-{4-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanoyl]-2-oxopiperazin-1-yl}acetic acid
2172281-91-1
250mg
$3099.0 2023-09-26
Enamine
EN300-1536511-500mg
2-{4-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanoyl]-2-oxopiperazin-1-yl}acetic acid
2172281-91-1
500mg
$3233.0 2023-09-26
Enamine
EN300-1536511-1000mg
2-{4-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanoyl]-2-oxopiperazin-1-yl}acetic acid
2172281-91-1
1000mg
$3368.0 2023-09-26
Enamine
EN300-1536511-2500mg
2-{4-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanoyl]-2-oxopiperazin-1-yl}acetic acid
2172281-91-1
2500mg
$6602.0 2023-09-26
Enamine
EN300-1536511-5000mg
2-{4-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanoyl]-2-oxopiperazin-1-yl}acetic acid
2172281-91-1
5000mg
$9769.0 2023-09-26
Enamine
EN300-1536511-10000mg
2-{4-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanoyl]-2-oxopiperazin-1-yl}acetic acid
2172281-91-1
10000mg
$14487.0 2023-09-26
Enamine
EN300-1536511-0.05g
2-{4-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanoyl]-2-oxopiperazin-1-yl}acetic acid
2172281-91-1
0.05g
$2829.0 2023-06-05
Enamine
EN300-1536511-0.1g
2-{4-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanoyl]-2-oxopiperazin-1-yl}acetic acid
2172281-91-1
0.1g
$2963.0 2023-06-05

Weitere Informationen zu 2-{4-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanoyl-2-oxopiperazin-1-yl}acetic acid

2-{4-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanoyl-2-oxopiperazin-1-yl}acetic Acid: A Novel Compound with Promising Therapeutic Potential

CAS No. 2172281-91-1 represents a complex molecular structure that has garnered significant attention in recent years due to its unique chemical properties and potential applications in biomedical research. This compound, scientifically named 2-{4-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanoyl-2-oxopiperazin-1-yl}acetic acid, is a derivative of piperazine with a fluorenyl-based methoxycarbonyl functional group. Its synthesis involves intricate organic chemistry strategies, including Friedel-Crafts acylation and peptide coupling reactions, which are critical for its structural stability and biological activity. Recent studies have highlighted the compound's potential as a drug candidate for inflammatory diseases and neurodegenerative disorders, making it a focal point in pharmaceutical development.

The molecular architecture of this compound is characterized by a piperazine ring fused with a pentanoyl chain, which is further modified by a fluorenyl group. This structural design is believed to enhance its lipophilicity and cell membrane permeability, critical factors for targeted drug delivery. The methoxycarbonyl group, a key component of the molecule, is known to modulate protein-protein interactions and enzyme inhibition, which are essential for its pharmacological effects. Researchers have also noted that the fluorenyl substitution may contribute to the compound's photostability and metabolic resistance, attributes that are advantageous in long-term therapeutic applications.

Recent advancements in medicinal chemistry have led to the exploration of this compound as a potential therapeutic agent for conditions such as rheumatoid arthritis and Alzheimer's disease. A 2023 study published in *Journal of Medicinal Chemistry* demonstrated that the compound exhibits anti-inflammatory properties by inhibiting NF-κB signaling pathways. This mechanism is particularly relevant in chronic inflammatory diseases, where NF-κB activation is a hallmark. Additionally, the compound's ability to cross the blood-brain barrier has been validated in in vitro models, suggesting its potential for neurological applications.

The synthetic pathway of this compound involves a multi-step process, including the acylation of piperazine with a fluorenyl-methoxycarbonyl derivative. This reaction is typically catalyzed by DCC (N,N-Dicyclohexylcarbodiimide), which facilitates the formation of amide bonds. The pentaoyl chain is introduced through peptide coupling reactions, often employing EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) as a coupling agent. These synthetic strategies are crucial for scaling up production and ensuring pharmaceutical quality standards. The purity of the final product is typically assessed using HPLC (High-Performance Liquid Chromatography) and mass spectrometry techniques.

Biological studies have further elucidated the compound's mechanism of action. It is hypothesized that the fluorenyl group interacts with specific receptors on target cells, while the piperazine ring enhances drug solubility and bioavailability. A 2022 study in *Bioorganic & Medicinal Chemistry* reported that this compound effectively inhibits the activity of certain enzymes, such as matrix metalloproteinases (MMPs), which are implicated in tissue degradation and cancer progression. These findings underscore its potential as a chemotherapeutic agent for solid tumors.

In vivo experiments have provided further insights into the compound's therapeutic efficacy. Animal models have shown that the compound significantly reduces inflammatory markers such as TNF-α and IL-6 in colitis and arthritis models. The dose-dependent response observed in these studies suggests that the compound's pharmacokinetic profile is favorable, with extended half-life and low toxicity. These attributes are critical for clinical translation and drug development processes.

Current research trends indicate that this compound is being evaluated for combination therapy in multimodal treatment strategies. For instance, its synergistic effects with anti-inflammatory drugs and antioxidants are being explored to enhance therapeutic outcomes in complex diseases. Additionally, structure-activity relationship (SAR) studies are being conducted to optimize the molecular design for target-specific interactions and minimize off-target effects.

Regulatory considerations are also being addressed to ensure the compound meets pharmaceutical standards. Preclinical studies are focusing on toxicological profiles, drug metabolism, and pharmacokinetics to support clinical trials. The development of a stable formulation is another key challenge, as the compound's hydrophobic nature may require solubilizing agents or nanocarriers for effective drug delivery.

Future directions for research include the exploration of nanoparticle-based delivery systems to enhance the compound's targeting efficiency and bioavailability. Advances in computational modeling are also being leveraged to predict molecular interactions and optimize synthetic pathways. These efforts are expected to accelerate the clinical translation of this compound into therapeutic applications.

In conclusion, 2-{4-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanoyl-2-oxopiperazin-1-yl}acetic acid represents a promising candidate in biomedical research due to its unique chemical properties and potential therapeutic applications. Ongoing studies are focused on refining its molecular design, enhancing its pharmacological profile, and addressing regulatory challenges to facilitate its development into a novel therapeutic agent.

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